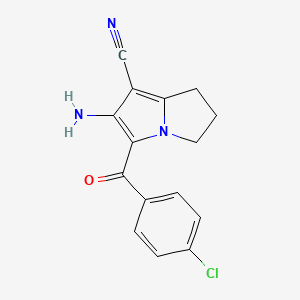

6-amino-5-(4-chlorobenzoyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 6-amino-5-(4-chlorobenzoyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile often involves cyclocondensation reactions. For example, alpha,beta-unsaturated carbonyl compounds can react with aminoacetonitrile hydrochloride to furnish dihydro-2H-pyrrole-2-carbonitriles in a one-pot reaction sequence. This method provides a pathway to synthesize polysubstituted pyrrolizidines, highlighting the versatility of these reactions in generating complex structures from simpler precursors (Bergner, Wiebe, Meyer, & Opatz, 2009).

Molecular Structure Analysis

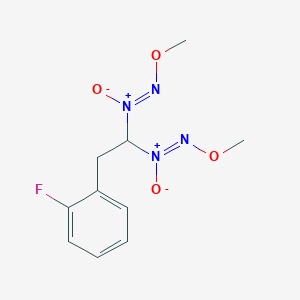

Density Functional Theory (DFT) calculations can provide insights into the molecular structure and electronic properties of similar compounds. Such analyses help understand the stability of different tautomers and their electronic characteristics, which are crucial for elucidating the compound's behavior in various chemical environments (Wazzan & Safi, 2017).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound plays a critical role in the synthesis of diverse heterocyclic compounds, showcasing its versatility as a chemical building block. For instance, it serves as a precursor in the cyclocondensation of alpha-aminonitriles and enones, leading to the production of 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. These products are pivotal for further chemical transformations, including the creation of polysubstituted pyrrolizidines, highlighting the compound's utility in synthesizing complex organic structures (Bergner et al., 2009).

Material Science Applications

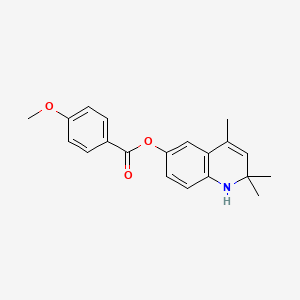

In the realm of material science, the compound has been utilized to explore the structural and optical properties of derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives. Studies on these derivatives, transformed into thin films, reveal their nanocrystalline nature dispersed in an amorphous matrix upon thermal deposition. This research provides insights into the chemical bonds, optical properties, and potential electronic applications of these materials, emphasizing the compound's role in developing novel materials with unique photophysical properties (Zeyada et al., 2016).

Bioactivity and Pharmacological Potential

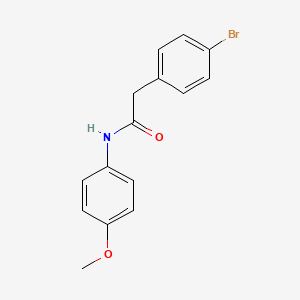

Although specific requests to exclude drug use and side effects have been made, it's notable that related chemical structures derived from 6-amino-5-(4-chlorobenzoyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile have been investigated for their bioactivity. For example, derivatives have been synthesized for antibacterial activity evaluations, contributing to the development of new antimicrobial agents. This underscores the broader chemical family's potential in addressing healthcare challenges, even though the focus is not directly on the compound (Sharafi-kolkeshvandi et al., 2016).

Propriétés

IUPAC Name |

2-amino-3-(4-chlorobenzoyl)-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-10-5-3-9(4-6-10)15(20)14-13(18)11(8-17)12-2-1-7-19(12)14/h3-6H,1-2,7,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVGSHXJQJIDCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(N2C1)C(=O)C3=CC=C(C=C3)Cl)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1H-pyrrolizine-7-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B5507894.png)

![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)

![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)

![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)

![2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5507969.png)

![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)